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Compound of Interest

Compound Name:
4-bromo-5-(trifluoromethyl)-1H-

pyrazole

Cat. No.: B033754 Get Quote

Executive Summary
This document provides a technical overview of the physicochemical properties of 4-bromo-5-
(trifluoromethyl)-1H-pyrazole. Direct experimental data for this specific compound is scarce

in publicly available literature. Therefore, this guide presents data for the closely related

analogue, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, as a proxy, alongside generalized

experimental protocols and logical diagrams illustrating its synthesis and structure-property

relationships. This information is intended to guide researchers in estimating the properties and

developing methodologies for the synthesis and evaluation of the title compound.

Physicochemical Data
No specific experimental data for 4-bromo-5-(trifluoromethyl)-1H-pyrazole was found. The

following table summarizes the available quantitative data for the analogous compound, 4-

bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole (CAS No: 60061-68-9). These values should

be considered as estimates for the title compound, as the presence of a methyl group at the 3-

position will influence the final properties.
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Property Value Source(s)

Molecular Formula C₅H₄BrF₃N₂ [1][2]

Molecular Weight 229.00 g/mol [1]

Melting Point 89-90 °C [1]

105.0 to 109.0 °C

112-114 °C [2]

Boiling Point 242.0 ± 35.0 °C (Predicted) [1]

Density 1.803 ± 0.06 g/cm³ (Predicted) [1]

pKa 9.83 ± 0.50 (Predicted) [1]

logP (XLogP3) 2.50 [1]

Physical State
Solid, White to Light Yellow

Powder/Crystal
[2]

Solubility

Soluble in organic solvents

such as methanol, chloroform,

and dimethyl sulfoxide.

[2]

Disclaimer: The data presented is for a methylated analogue. The absence of the methyl group

in 4-bromo-5-(trifluoromethyl)-1H-pyrazole would likely result in a lower molecular weight,

and may lead to differences in melting point, boiling point, and lipophilicity (logP).

Experimental Methodologies & Synthesis
Detailed experimental protocols for the determination of the physicochemical properties of the

title compound are not available. However, standard methodologies can be applied. A plausible

synthetic route is also outlined.

General Synthesis Workflow
The synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazole would likely proceed in two key

stages: the formation of the pyrazole ring followed by electrophilic bromination.
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General Synthesis Workflow

Starting Materials
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Click to download full resolution via product page

Caption: A plausible two-step synthesis for 4-bromo-5-(trifluoromethyl)-1H-pyrazole.

Experimental Protocols
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Synthesis of 5-(Trifluoromethyl)-1H-pyrazole (Intermediate): A general procedure involves

the cyclocondensation of a trifluoromethyl-β-dicarbonyl compound (e.g., 4,4,4-trifluoro-1-

(phenyl)-1,3-butanedione) with hydrazine hydrate in a suitable solvent like ethanol, typically

under reflux conditions.

Bromination Protocol: The bromination of a pyrazole ring at the 4-position is commonly

achieved using an electrophilic brominating agent.

Dissolve the 5-(trifluoromethyl)-1H-pyrazole intermediate in a suitable solvent, such as

acetonitrile or dichloromethane.

Add N-Bromosuccinimide (NBS) to the solution portion-wise at room temperature.

Stir the reaction mixture for several hours, monitoring the progress by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Upon completion, the reaction is typically quenched with an aqueous solution of sodium

thiosulfate.

The product is then extracted with an organic solvent, dried, and purified, commonly by

column chromatography on silica gel.

Melting Point Determination: The melting point can be determined using a standard melting

point apparatus (e.g., Gallenkamp) or by Differential Scanning Calorimetry (DSC), which

provides a more precise melting range and enthalpy of fusion.

pKa Determination: The acid dissociation constant (pKa) can be determined by

potentiometric titration. This involves titrating a solution of the compound in a suitable solvent

system (e.g., water-methanol mixture) with a standardized base (e.g., NaOH) while

monitoring the pH with a calibrated pH meter. The pKa is determined from the half-

equivalence point of the titration curve.

logP Determination: The octanol-water partition coefficient (logP), a measure of lipophilicity,

is commonly determined using the shake-flask method. A solution of the compound is

prepared in a biphasic system of n-octanol and water. After vigorous shaking and separation

of the layers, the concentration of the compound in each phase is measured (e.g., by UV-Vis
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spectroscopy or HPLC). The logP is the logarithm of the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase.

Structure-Property Relationships and Potential
Applications
The chemical structure of 4-bromo-5-(trifluoromethyl)-1H-pyrazole suggests several key

physicochemical characteristics that are relevant to its application in research and drug

development.
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Structure-Property-Application Relationship

Structural Features

Predicted Physicochemical Properties

Potential Applications
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Reactive Handle for Synthesis
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Medicinal Chemistry Scaffold
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Further Synthetic Derivatization
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Caption: The influence of key structural motifs on the properties and applications of the title

compound.
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Pyrazole Core: The aromatic pyrazole ring is a common scaffold in medicinal chemistry. Its

nitrogen atoms can act as hydrogen bond acceptors, and the N-H group can be a hydrogen

bond donor, facilitating interactions with biological targets.

Trifluoromethyl Group: The electron-withdrawing trifluoromethyl (CF₃) group can significantly

impact the molecule's properties. It generally increases lipophilicity (contributing to a higher

logP), enhances metabolic stability by blocking potential sites of oxidation, and can modulate

the pKa of the pyrazole ring.

Bromo Group: The bromine atom at the 4-position serves as a versatile synthetic handle. It

can be readily replaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira

reactions) to introduce a wide variety of other functional groups, making this compound a

valuable building block for creating libraries of new molecules for screening. The bromine

atom also contributes to the overall lipophilicity and molecular weight.

Given these features, 4-bromo-5-(trifluoromethyl)-1H-pyrazole is a promising starting

material for the synthesis of novel compounds with potential biological activities, including as

enzyme inhibitors or receptor modulators in pharmaceutical and agrochemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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